[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate
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Overview
Description
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone moiety linked to a chlorobenzoate group through an imine bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate typically involves the condensation of 4-oxocyclohexa-2,5-dien-1-ylideneamine with 2-chlorobenzoic acid. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic acid or sodium hydroxide as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine bond to an amine.
Substitution: The chlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers .
Mechanism of Action
The mechanism of action of [(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s imine bond can form reversible covalent interactions with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the chlorobenzoate moiety can participate in hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
[(1E)-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino 2-chlorobenzoate: Similar structure but with methyl groups on the cyclohexadienone ring.
(4-oxocyclohexa-2,5-dien-1-ylidene)amino butane-1-sulfonate: Contains a sulfonate group instead of a chlorobenzoate.
Uniqueness
[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in synthetic and medicinal chemistry .
Properties
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(17)18-15-9-5-7-10(16)8-6-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFQUUALUCMLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C2C=CC(=O)C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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